2-chloro-4-(N-tosylbutyramido)phenyl butyrate
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Overview
Description
2-chloro-4-(N-tosylbutyramido)phenyl butyrate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a tosylbutyramido group, and a phenyl butyrate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(N-tosylbutyramido)phenyl butyrate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with butyric anhydride to form an intermediate, which is then subjected to tosylation using tosyl chloride in the presence of a base such as pyridine . The final step involves the esterification of the resulting compound with butyric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(N-tosylbutyramido)phenyl butyrate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl butyrates.
Scientific Research Applications
2-chloro-4-(N-tosylbutyramido)phenyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-(N-tosylbutyramido)phenyl butyrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Shares the chloro and nitro groups but lacks the tosylbutyramido and phenyl butyrate moieties.
4-chlorobutyronitrile: Contains a chloro group and a butyronitrile moiety but differs significantly in structure and properties.
Uniqueness
2-chloro-4-(N-tosylbutyramido)phenyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tosylbutyramido group, in particular, enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2-chlorophenyl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5S/c1-4-6-20(24)23(29(26,27)17-11-8-15(3)9-12-17)16-10-13-19(18(22)14-16)28-21(25)7-5-2/h8-14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBYTGBKCUFPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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